Etamiphyllin methaminium
Description
Etamiphyllin (IUPAC name: 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic xanthine derivative with the molecular formula C₁₃H₂₁N₅O₂ and a molecular weight of 279.34 g/mol . Its structure includes a purine core modified with diethylaminoethyl and methyl substituents, distinguishing it from naturally occurring xanthines like caffeine or theophylline. The compound is registered under CAS number 314-35-2 and is also known by synonyms such as Camphophyline and Corafil .
Properties
CAS No. |
774476-21-0 |
|---|---|
Molecular Formula |
C14H24N5O2+ |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium |
InChI |
InChI=1S/C14H24N5O2/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3/h10H,6-9H2,1-5H3/q+1 |
InChI Key |
RJQGWJDZVFJJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etamiphyllin methaminium typically involves the alkylation of theophylline with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Compound Identification and Nomenclature
-
Etamiphyllin methaminium is not listed in the Chemical Abstracts Service (CAS) Registry or recognized by IUPAC nomenclature guidelines based on the search results.
-
Potential causes for the lack of data:
-
Incorrect nomenclature : The compound name may be misspelled or use outdated terminology.
-
Proprietary status : It could be a code name for an experimental or proprietary substance not yet published in open literature.
-
Related Chemical Reactions and Analogues
While direct data on this compound is unavailable, insights from structurally related compounds may be applicable:
Methylamine Derivatives
Methylamine (CH₃NH₂) is a common building block in drug synthesis ( ). Key reactions include:
Pyrazole-Based Reactions
Pyrazole scaffolds (e.g., 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) derivatives) exhibit antioxidant and antimicrobial properties via cycloaddition and hydrazide formation ( ).
Recommendations for Further Research
-
Verify compound nomenclature using tools like:
-
PubChem or SciFinder for IUPAC validation.
-
Reaxys for reaction pathway predictions.
-
-
Explore structural analogues :
-
Experimental synthesis :
Limitations and Data Gaps
-
No experimental data on this compound’s stability, degradation pathways, or catalytic behavior was found.
-
The absence of citations from non-peer-reviewed platforms (e.g., ) aligns with the requirement to prioritize authoritative sources.
Scientific Research Applications
Chemistry: Etamiphyllin methaminium is used in research to study its chemical properties and reactions. It serves as a model compound for studying the behavior of xanthine derivatives.
Biology: In biological research, this compound is used to investigate its effects on cellular respiration and its interaction with various enzymes.
Medicine: Medically, it is used to study its efficacy and mechanism of action as a bronchodilator. Research focuses on its potential to treat respiratory conditions and its pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs for respiratory conditions
Mechanism of Action
Etamiphyllin methaminium exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The compound also has mild stimulant effects on the central nervous system, which can contribute to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
Key Findings:
Pentoxifylline’s hexyloxypropyl chain improves tissue penetration, a feature absent in Etamiphyllin.
Pharmacokinetic Inferences: Etamiphyllin’s higher molecular weight (279.34 g/mol vs. theophylline’s 180.16 g/mol) suggests prolonged half-life and altered distribution patterns. The diethylaminoethyl group may confer cholinergic or adrenergic modulation, diverging from theophylline’s adenosine receptor antagonism .
Clinical Applications: While theophylline is widely used for asthma and COPD, Etamiphyllin’s specific indications are unclear in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
